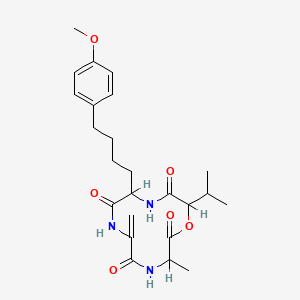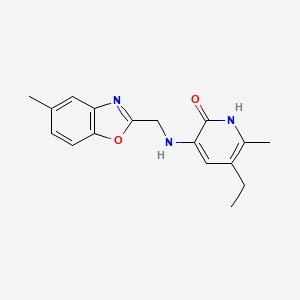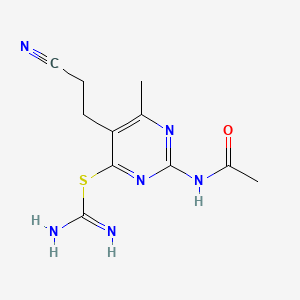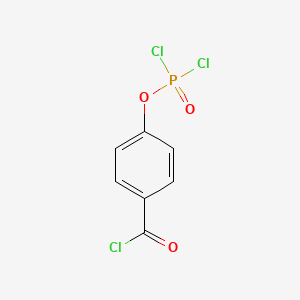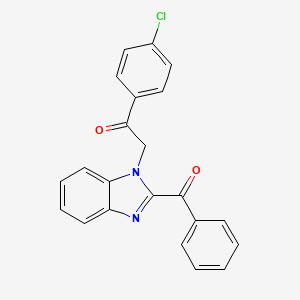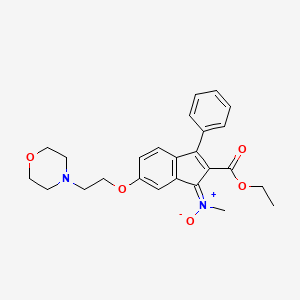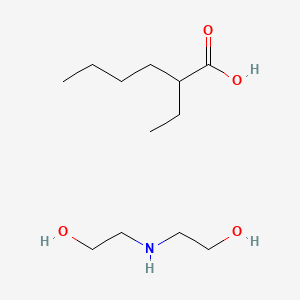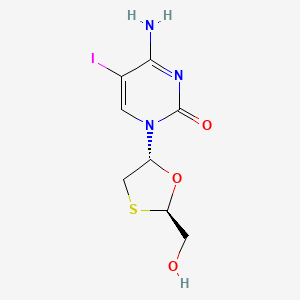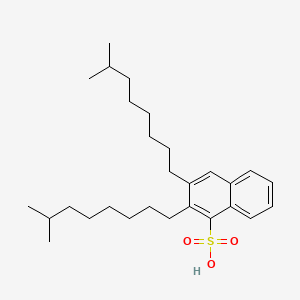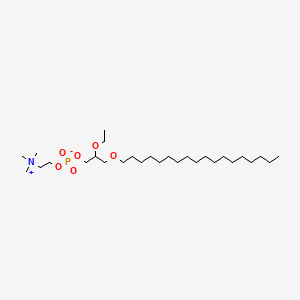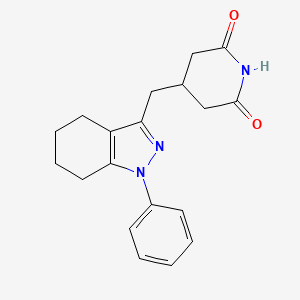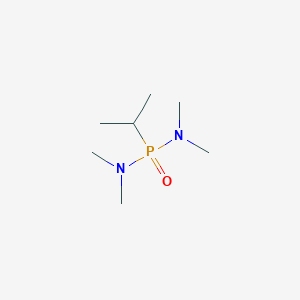
P-Isopropyl-N,N,N',N'-tetramethylphosphonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C7H19N2OP. It is characterized by its achiral nature and a molecular weight of 178.2123 g/mol . This compound is known for its unique structure, which includes a phosphonic diamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide typically involves the reaction of phosphonic diamide precursors with isopropyl groups under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including substitution reactions. These reactions often involve the replacement of one functional group with another, facilitated by specific reagents and conditions .
Common Reagents and Conditions: Common reagents used in these reactions include halides and amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with Mn (II) halides under mild conditions can lead to the formation of tetrahedral neutral complexes .
Scientific Research Applications
P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metals, influencing various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but its ability to act as a ligand plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
- N,N,N’,N’-tetramethyl-P-indol-1-ylphosphonic diamide
- N,N,N’,N’-tetramethyl-P-phenylphosphonic diamide
Comparison: P-Isopropyl-N,N,N’,N’-tetramethylphosphonic diamide is unique due to its isopropyl group, which imparts distinct chemical properties compared to its analogs. For instance, the indol-1-yl and phenyl-substituted derivatives exhibit different reactivity and stability profiles .
Properties
CAS No. |
23685-49-6 |
|---|---|
Molecular Formula |
C7H19N2OP |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
N-[dimethylamino(propan-2-yl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C7H19N2OP/c1-7(2)11(10,8(3)4)9(5)6/h7H,1-6H3 |
InChI Key |
RASGHPVTDWEDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


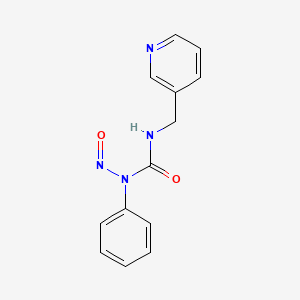
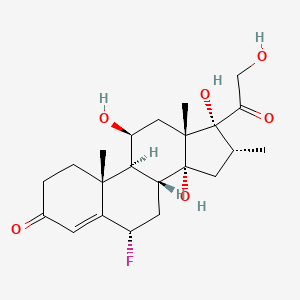
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
